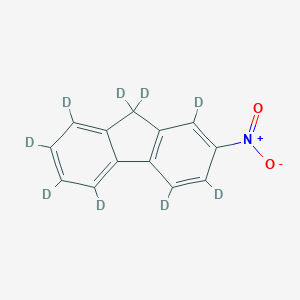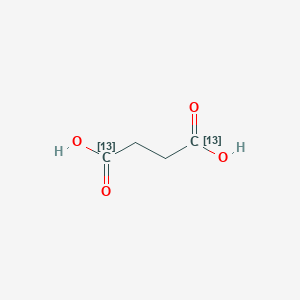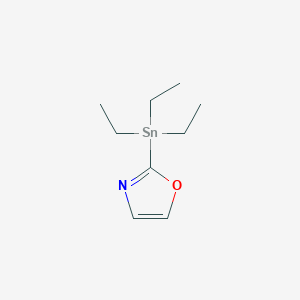
2-(Triethylstannyl)oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Triethylstannyl)oxazole is a chemical compound that has gained significant attention in the field of organic chemistry due to its unique properties and potential applications. It is a heterocyclic compound that contains a five-membered ring with an oxygen atom and a tin atom attached to it. The compound has been synthesized using various methods and has been studied extensively for its potential use in scientific research.
Mechanism Of Action
The mechanism of action of 2-(Triethylstannyl)oxazole is not well understood. However, it is believed that the tin atom attached to the five-membered ring plays a crucial role in the reactivity of the compound. The tin atom can act as a Lewis acid and coordinate with other molecules, leading to the formation of new compounds.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2-(Triethylstannyl)oxazole are not well studied. However, the compound has been shown to have low toxicity in animal studies, indicating its potential use in scientific research.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2-(Triethylstannyl)oxazole is its versatility in organic synthesis. The compound can be used as a building block in the synthesis of various compounds, making it a valuable tool in the field of organic chemistry. However, the compound is also highly reactive and can be difficult to handle, leading to potential safety concerns in the laboratory.
Future Directions
There are several future directions for the use of 2-(Triethylstannyl)oxazole in scientific research. One potential application is in the synthesis of new biologically active compounds. The compound can be used as a building block to create new molecules with potential therapeutic applications. Another potential direction is the use of the compound in the development of new materials, such as polymers and catalysts. The compound's unique properties may make it a valuable tool in the development of new materials with specific properties. Finally, further studies are needed to understand the mechanism of action and potential toxicity of the compound, which could lead to new applications in scientific research.
In conclusion, 2-(Triethylstannyl)oxazole is a valuable tool in the field of organic chemistry with potential applications in the synthesis of biologically active compounds and the development of new materials. Its unique properties make it a valuable tool for scientific research, although further studies are needed to fully understand its mechanism of action and potential toxicity.
Scientific Research Applications
2-(Triethylstannyl)oxazole has been used extensively in scientific research due to its potential applications in the field of organic chemistry. It has been used as a building block in the synthesis of various compounds, including biologically active molecules. The compound has been used in the synthesis of natural products, such as the marine alkaloid (-)-pavinetantin B. It has also been used in the synthesis of potential anti-cancer agents and other biologically active compounds.
properties
CAS RN |
156780-51-7 |
|---|---|
Product Name |
2-(Triethylstannyl)oxazole |
Molecular Formula |
C9H17NOSn |
Molecular Weight |
273.95 g/mol |
IUPAC Name |
triethyl(1,3-oxazol-2-yl)stannane |
InChI |
InChI=1S/C3H2NO.3C2H5.Sn/c1-2-5-3-4-1;3*1-2;/h1-2H;3*1H2,2H3; |
InChI Key |
QLINIYOQQQFTAZ-UHFFFAOYSA-N |
SMILES |
CC[Sn](CC)(CC)C1=NC=CO1 |
Canonical SMILES |
CC[Sn](CC)(CC)C1=NC=CO1 |
synonyms |
2-(TRIETHYLSTANNYL)OXAZOLE |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

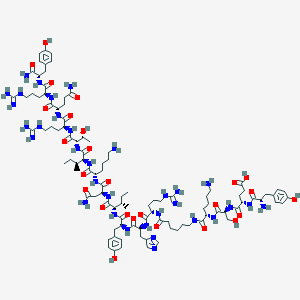
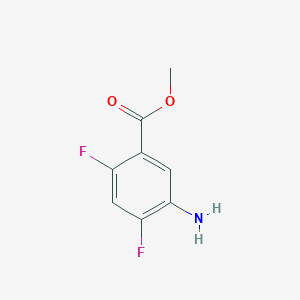

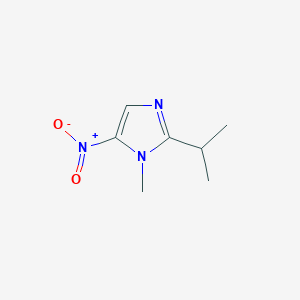


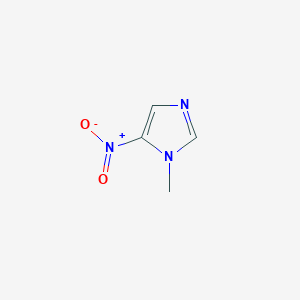
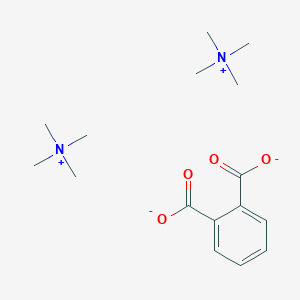

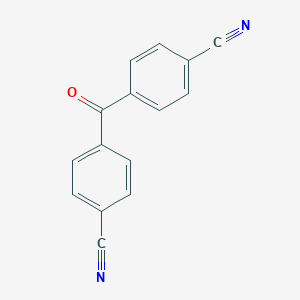
![[(2R,2aR,4aR,7aR,7bS)-3-formyl-4a-hydroxy-6,6,7b-trimethyl-1,2,2a,5,7,7a-hexahydrocyclobuta[e]inden-2-yl] 2-hydroxy-4-methoxy-6-methylbenzoate](/img/structure/B135263.png)
